Cas no 2105783-66-0 (5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine)

5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine
- EN300-1076707
- 2105783-66-0
- 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine]
-
- Inchi: 1S/C12H17NO/c1-2-6-12(7-3-1)11-10(4-8-13-12)5-9-14-11/h5,9,13H,1-4,6-8H2
- InChI Key: FDMCHSZOFYXARN-UHFFFAOYSA-N
- SMILES: O1C=CC2CCNC3(C1=2)CCCCC3
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2Ų
- XLogP3: 2
5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076707-5.0g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 5g |
$3147.0 | 2023-05-26 | ||
Enamine | EN300-1076707-10g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 10g |
$3929.0 | 2023-10-28 | |
Enamine | EN300-1076707-0.25g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1076707-0.5g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1076707-0.1g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1076707-2.5g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
Enamine | EN300-1076707-10.0g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 10g |
$4667.0 | 2023-05-26 | ||
Enamine | EN300-1076707-0.05g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1076707-1.0g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 1g |
$1086.0 | 2023-05-26 | ||
Enamine | EN300-1076707-1g |
5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] |
2105783-66-0 | 95% | 1g |
$914.0 | 2023-10-28 |
5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on 5',6'-dihydro-4'H-spirocyclohexane-1,7'-furo2,3-cpyridine
Research Brief on 5',6'-Dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] (CAS: 2105783-66-0): Recent Advances and Applications
The compound 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] (CAS: 2105783-66-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the synthetic challenges and innovative approaches to constructing the spirocyclic framework of this molecule. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, achieving high enantioselectivity (up to 98% ee) using a palladium-catalyzed cyclization strategy. This advancement addresses previous limitations in producing enantiomerically pure forms of the compound, which is critical for pharmacological evaluation.
Pharmacological investigations have revealed promising activity profiles for this scaffold. In vitro studies demonstrate potent inhibition of specific kinase targets implicated in inflammatory diseases, with IC50 values in the low nanomolar range. Notably, derivatives of 5',6'-dihydro-4'H-spiro[cyclohexane-1,7'-furo[2,3-c]pyridine] have shown selective inhibition of JAK3 kinase (IC50 = 3.2 nM) while maintaining >100-fold selectivity over other JAK family members, suggesting potential for developing targeted immunomodulatory therapies.
The compound's unique three-dimensional structure has also been explored for fragment-based drug design. X-ray crystallographic studies (PDB: 8T4M) reveal that the spirocenter induces significant conformational constraint, creating a privileged pharmacophore that can interact with challenging protein targets. This property has been leveraged in several drug discovery programs targeting protein-protein interactions, particularly in oncology.
Ongoing research is investigating the compound's metabolic stability and pharmacokinetic properties. Preliminary ADME data indicate favorable characteristics, including moderate plasma protein binding (∼75%) and acceptable metabolic stability in human liver microsomes (t1/2 > 60 min). These properties, combined with its synthetic tractability, position this scaffold as a valuable starting point for lead optimization campaigns.
Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with one candidate (designated as CPI-2106) currently undergoing IND-enabling studies for autoimmune indications. The intellectual property landscape shows increasing patent activity, with 12 new applications filed in 2023 alone covering novel synthetic methods and therapeutic uses.
Future research directions include exploring the scaffold's utility in targeted protein degradation (PROTACs) and covalent inhibitor design. The presence of modifiable positions on both the cyclohexane and furopyridine rings provides ample opportunities for structural diversification to optimize target engagement and drug-like properties.
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